molecular formula C21H24N2O4 B11601254 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate

Cat. No.: B11601254
M. Wt: 368.4 g/mol
InChI Key: URQGUVRHWAIMNU-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, an oxo group, and an acetate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with an appropriate acylating agent, such as acetyl chloride, under basic conditions to form the desired acetate ester. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are often used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of 4-hydroxyphenylpiperazine derivatives.

    Reduction: Formation of 2-hydroxy-1-phenylethyl acetate.

    Substitution: Formation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethanoic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonergic receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling cascades, ultimately affecting cellular and systemic functions.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and oxo groups, along with the acetate ester, provide a versatile platform for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl] acetate

InChI

InChI=1S/C21H24N2O4/c1-16(24)27-20(17-6-4-3-5-7-17)21(25)23-14-12-22(13-15-23)18-8-10-19(26-2)11-9-18/h3-11,20H,12-15H2,1-2H3

InChI Key

URQGUVRHWAIMNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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